(2E)-N-heptyl-3-(2-methoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N-heptyl-3-(2-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of cinnamic acid derivatives This compound is characterized by the presence of a heptyl group attached to the nitrogen atom and a methoxyphenyl group attached to the propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-heptyl-3-(2-methoxyphenyl)prop-2-enamide typically involves the reaction of 2-methoxybenzaldehyde with heptylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include refluxing the reactants in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-heptyl-3-(2-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The double bond in the propenamide backbone can be reduced to form a saturated amide.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 3-(2-hydroxyphenyl)prop-2-enamide.
Reduction: Formation of N-heptyl-3-(2-methoxyphenyl)propionamide.
Substitution: Formation of 3-(2-halophenyl)prop-2-enamide derivatives.
Scientific Research Applications
(2E)-N-heptyl-3-(2-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of (2E)-N-heptyl-3-(2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.
4-methoxycinnamic acid: A compound with similar structural features, used in the synthesis of UV absorbers and pharmaceutical intermediates.
Uniqueness
(2E)-N-heptyl-3-(2-methoxyphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its heptyl group and methoxyphenyl moiety contribute to its lipophilicity and potential interactions with biological targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H25NO2 |
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Molecular Weight |
275.4 g/mol |
IUPAC Name |
(E)-N-heptyl-3-(2-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H25NO2/c1-3-4-5-6-9-14-18-17(19)13-12-15-10-7-8-11-16(15)20-2/h7-8,10-13H,3-6,9,14H2,1-2H3,(H,18,19)/b13-12+ |
InChI Key |
DOZJLPNZMHAMEC-OUKQBFOZSA-N |
Isomeric SMILES |
CCCCCCCNC(=O)/C=C/C1=CC=CC=C1OC |
Canonical SMILES |
CCCCCCCNC(=O)C=CC1=CC=CC=C1OC |
Origin of Product |
United States |
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